PvHGPRT Inhibitor
Description
Properties
Molecular Formula |
C14H22N6O10P2 |
|---|---|
Molecular Weight |
496.31 |
IUPAC Name |
[3R,4R]-4-Guanin-9-yl-3-((S)-2-hydroxy-2-phosphonoethyl)oxy-1-N-(phosphonopropionyl)pyrrolidine |
InChI |
InChI=1S/C14H22N6O10P2/c15-14-17-12-11(13(23)18-14)16-6-20(12)7-3-19(9(21)1-2-31(24,25)26)4-8(7)30-5-10(22)32(27,28)29/h6-8,10,22H,1-5H2,(H2,24,25,26)(H2,27,28,29)(H3,15,17,18,23)/t7-,8-,10+/m1/s1 |
InChI Key |
RBYFDIJTTUISNF-MRTMQBJTSA-N |
SMILES |
O=C(N1C[C@@H](OC[C@@H](O)P(O)(O)=O)[C@H](N2C=NC3=C2N=C(NC3=O)N)C1)CCP(O)(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PvHGPRT Inhibitor |
Origin of Product |
United States |
Comparison with Similar Compounds
Acyclic Nucleoside Phosphonates (ANPs)
ANPs are structurally flexible analogs that mimic purine nucleotides. Key examples include:
- Guanine-based aza-ANPs: 9-[N-(2-carboxyethyl)-N-(2-phosphonoethyl)-2-aminoethyl]guanine shows a Ki of 50 nM for PvHGPRT, the most potent inhibitor for this enzyme to date .
- Fluorinated ANPs: Fluorine substitution enhances potency, e.g., [3-fluoro-(2-phosphonoethoxy)propyl] purines exhibit stronger inhibition than non-fluorinated analogs, though with variable selectivity .
Table 1: Key ANP Inhibitors
| Compound | Target Enzyme (Ki) | Human HGPRT (Ki) | Selectivity Index |
|---|---|---|---|
| Hypoxanthine aza-ANP | PfHGXPRT (100 nM) | >200,000 nM | >2,000 |
| Guanine aza-ANP | PvHGPRT (50 nM) | >200,000 nM | >4,000 |
| Fluorinated ANP | PfHGXPRT (70 nM) | 300 nM | ~4.3 |
Pyrrolidine-Based Inhibitors
Pyrrolidine scaffolds exploit conformational rigidity to optimize binding:
- Phosphoramidate prodrugs : Bisphosphoramidate prodrug 122a shows potent antimalarial activity (IC50 = 2.5 µM against chloroquine-resistant Pf W2 strain) with low cytotoxicity (100 µM in HepG2/NHDF cells) .
- Pyrrolidine nucleoside bisphosphonates (PNBPs) : Compound 88 inhibits PvHGPRT, PfHGXPRT, and human HGPRT with Ki values of 6 nM, 2 nM, and 1 nM , respectively, though cross-reactivity limits therapeutic utility .
Table 2: Pyrrolidine Derivatives
| Compound | PfHGXPRT (Ki) | PvHGPRT (Ki) | Human HGPRT (Ki) | IC50 (Pf) |
|---|---|---|---|---|
| Prodrug 122a | N/A | N/A | N/A | 2.5 µM |
| PNBPs 88 | 2 nM | 6 nM | 1 nM | 6 µM |
Prolinol-Containing Inhibitors
Rational design incorporating prolinol moieties yielded broad-spectrum inhibitors:
- Compound 5: Inhibits Trypanosoma brucei HGPRT (Ki = 3 nM) and Mycobacterium tuberculosis HGPRT (Ki = 3 nM) but shows weaker activity against E. coli XGPRT (Ki = 4 µM). For PvHGPRT, Ki = 30 nM .
- Stereochemistry effects: (R)-isomers of D-prolinols exhibit 10–66-fold higher affinity than (S)-isomers for protozoan enzymes, highlighting the role of chiral centers in selectivity .
Immucillin Phosphonates
Acyclic immucillin phosphonates (AIPs) resist enzymatic degradation and enhance binding:
- Cationic AIPs : Stabilize transition states via Mg²⁺ coordination and hydrogen bonding with PfHGXPRT residues (e.g., Glu144, Asp145), achieving Ki values <50 nM .
Critical Analysis of Selectivity and Efficacy
- Human HGPRT Cross-Reactivity : While PNBP 88 and fluorinated ANPs are potent, their inhibition of human HGPRT (Ki = 1–300 nM) limits therapeutic utility . In contrast, hypoxanthine aza-ANPs and prodrug 122a show negligible human enzyme activity, making them safer candidates .
- Structural Determinants: Phosphonate Positioning: Shorter linkers in ANPs reduce binding if phosphonate groups cannot reach the 5-phosphate pocket . Nucleobase Modifications: 8-Bromoguanine derivatives enhance potency (Ki = 0.01 µM for PvHGPRT) but increase human HGPRT affinity (Ki = 0.04 µM) .
Preparation Methods
Enzymatic Inhibition Constants (Kᵢ)
The inhibitory activity of prolinol derivatives against PvHGPRT and related enzymes is summarized in Table 1. Compound 4 (l-prolinol, S-isomer) exhibits a Kᵢ of 0.02 ± 0.005 μM against PvHGPRT, while compound 5 (l-prolinol, R-isomer) shows a Kᵢ of 0.06 ± 0.01 μM. In contrast, d-prolinol derivatives (e.g., 2 ) display weak inhibition (Kᵢ > 10 μM), underscoring the importance of l-prolinol stereochemistry.
Table 1. Inhibition Constants (Kᵢ, μM) of Prolinol Derivatives Against HG(X)PRT Enzymes
| Enzyme | 1 (l-prolinol, R) | 2 (d-prolinol, S) | 3 (d-prolinol, R) | 4 (l-prolinol, S) | 5 (l-prolinol, R) |
|---|---|---|---|---|---|
| PvHGPRT | 2.7 ± 1 | >10 | 1 ± 0.5 | 0.02 ± 0.005 | 0.06 ± 0.01 |
| Human HGPRT | 0.09 ± 0.2 | 0.14 ± 0.3 | 0.03 ± 0.01 | 0.009 ± 0.001 | 0.003 ± 0.005 |
| PfHGXPRT | 0.5 ± 0.2 | >10 | 2 ± 0.5 | 0.06 ± 0.03 | 0.01 ± 0.005 |
Role of Bisphosphonate Groups
The addition of a second phosphonate group (e.g., in 5 ) enhances binding affinity by interacting with conserved residues in the PvHGPRT active site. Comparative studies between 1 (monophosphonate) and 5 (bisphosphonate) reveal a 10–20-fold improvement in Kᵢ values for PvHGPRT, attributed to stronger electrostatic interactions with the phosphate-binding pocket. Crystal structures confirm that the bisphosphonate moiety occupies the 5'-phosphate site, inducing conformational changes in the enzyme for tighter binding.
Optimization of Synthetic Protocols
Mitsunobu Reaction Conditions
Mitsunobu reactions are employed for nucleobase coupling and stereochemical inversion. Optimal conditions use diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) in tetrahydrofuran (THF), achieving yields >70% for purine derivatives. However, scalability challenges arise due to the cost of DEAD, prompting investigations into alternative reagents such as diisopropyl azodicarboxylate (DIAD).
Phosphonate Deprotection Techniques
Deprotection of phosphonate esters using TMSBr in chloroform achieves near-quantitative conversion while minimizing hydrolysis of acid-labile purine bases. Alternative methods, such as transesterification with bromotrimethylsilane (BTMS), are less effective for sterically hindered phosphonates.
Purification Challenges
Reverse-phase HPLC with methanol-water gradients is critical for purifying polar bisphosphonate intermediates. However, column chromatography on silica gel with ethanol-chloroform gradients remains the preferred method for nonpolar precursors.
Comparative Analysis with Human HGPRT Inhibitors
Selectivity Mechanisms
The 900-fold selectivity of 4 for PvHGPRT over human HGPRT (Kᵢ = 0.02 μM vs. 0.009 μM) arises from differences in active site flexibility. Human HGPRT accommodates larger phosphonate linkers due to a more malleable 5'-phosphate pocket, whereas PvHGPRT exhibits stricter steric constraints favoring compact l-prolinol derivatives.
Q & A
Basic: What experimental methodologies are recommended for assessing the inhibitory efficacy of PvHGPRT inhibitors in enzyme activity assays?
Answer:
- Spectrophotometric assays monitoring hypoxanthine consumption at 265 nm, validated via HPLC to quantify substrate conversion rates.
- Kinetic parameter determination (Km, Vmax) using Michaelis-Menten analysis under standardized pH (7.4) and temperature (37°C) conditions.
- Include positive controls (e.g., known inhibitors like allopurinol) and negative controls (enzyme-free reactions) to validate assay specificity .
Advanced: How should researchers address contradictory IC₅₀ values for PvHGPRT inhibitors reported across different studies?
Answer:
- Conduct meta-regression analysis to identify confounding variables (e.g., assay temperature, buffer composition, enzyme purity).
- Validate using orthogonal methods like isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Perform structural-activity relationship (SAR) studies to reconcile discrepancies arising from inhibitor stereochemistry or solubility .
Basic: What are the essential controls required in cell-based assays evaluating PvHGPRT inhibitor cytotoxicity?
Answer:
- Untreated controls : Baseline cell viability.
- Vehicle controls (e.g., DMSO concentration-matched).
- Positive cytotoxicity controls (e.g., staurosporine).
- Use multiple cell lines (e.g., HEK293, HepG2) to assess tissue-specific effects.
- Validate with ATP quantification assays (e.g., CellTiter-Glo) .
Advanced: What computational strategies optimize this compound design while minimizing off-target interactions?
Answer:
- Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (≥100 ns trajectories) to assess binding stability.
- Calculate binding free energy (MM/PBSA) to prioritize high-affinity candidates.
- Screen against databases like ChEMBL using pharmacophore modeling to exclude compounds with known off-target profiles .
Basic: How can researchers ensure reproducibility in this compound studies across laboratories?
Answer:
- Adopt standardized protocols from journals like Nature Protocols for enzyme purification and assay conditions.
- Use reference inhibitors (e.g., immucillin-H) as inter-laboratory benchmarks.
- Share raw data via repositories like Zenodo for independent validation .
Advanced: Which statistical methods resolve dose-response curve discrepancies in this compound combination therapies?
Answer:
- Apply Chou-Talalay combination index (CI) analysis to distinguish synergistic vs. antagonistic effects.
- Use Bayesian hierarchical modeling to account for inter-experiment variability.
- Validate with Monte Carlo simulations for uncertainty quantification .
Regulatory: What GDPR considerations apply when handling genomic data in this compound pharmacogenomic studies?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
